2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c14-17-11(20)7-18-8-15-12-10(13(18)21)6-16-19(12)9-4-2-1-3-5-9/h1-6,8H,7,14H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYGADKLWMBZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide typically involves the condensation of 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-5-carbaldehyde with acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo-pyrimidinones, including the compound . A notable study investigated a series of derivatives tethered with hydrazide-hydrazone moieties, demonstrating significant antiproliferative effects against various cancer cell lines, particularly MCF-7 breast cancer cells. The mechanism of action was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Key Findings:
- Effective Derivatives: Compounds labeled as 5a , 5e , 5g , and 5h exhibited high binding affinity to targets such as the epidermal growth factor receptor (EGFR) and G-quadruplex DNA structures.
- Molecular Docking Studies: These studies indicated that the compound can effectively interact with critical biological targets, suggesting a pathway for drug development aimed at cancer treatment .
Antimicrobial Properties
The compound's derivatives have also been evaluated for their antimicrobial activity. A study utilizing molecular docking analysis assessed several synthesized pyrazole derivatives against bacterial targets such as Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 250 μM to 20.85 μM .
Summary of Antimicrobial Activity:
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| 5a | Staphylococcus aureus | 20.85 |
| 5b | Escherichia coli | >250 |
| 5c | Staphylococcus aureus | 50 |
Synthesis and Structure Activity Relationship (SAR) Studies
The synthesis of pyrazolo-pyrimidinones has been explored through multicomponent reactions, allowing for the efficient generation of diverse chemical libraries. SAR studies have been pivotal in identifying structural features that enhance biological activity, leading to optimized compounds with improved efficacy and selectivity against cancer and microbial targets .
Case Studies
Case Study 1: Anticancer Efficacy
A comprehensive study published in Molecules examined a series of pyrazolo-pyrimidinone derivatives for their antiproliferative effects on cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions and mechanisms underlying their anticancer properties .
Case Study 2: Antimicrobial Screening
Another research article focused on the antibacterial potential of synthesized pyrazolo derivatives against common pathogens. The study employed disk diffusion methods alongside molecular docking to validate the efficacy of these compounds against resistant strains, showcasing their potential as novel antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to induce apoptosis is mediated through the activation of caspases and the alteration of cell cycle progression .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Comparison of Selected Analogues
Key Observations:
- Yield: Electron-withdrawing groups (e.g., nitro in 5c) improve yields (78%), while bulky substituents (e.g., dimethylamino in 5a) reduce yields (60%) .
- Melting Points : Polar substituents (e.g., hydroxyl in 5e ) marginally lower melting points, whereas hydrophobic groups (e.g., methylthio in 15 ) significantly reduce them .
- Biological Activity : Methylthio and benzylidene derivatives (15 , 16a ) show promise in enzyme inhibition and antitumor studies, likely due to enhanced lipophilicity and target binding .
Pharmacophoric Modifications
- Hydrazone Formation : Schiff base derivatives (e.g., 5a–e ) exhibit varied antiproliferative activities, with nitro-substituted 5c showing higher reactivity in molecular docking studies .
- Peptide Conjugates : Linking the hydrazide to glycine, phenylalanine, or leucine (11 , 13 , 14 ) improves hydrophobicity and antimicrobial efficacy, leveraging peptide flexibility for membrane penetration .
Biological Activity
2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 429.36 g/mol. The compound features a pyrazolo-pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound .
Case Studies
- Cell Line Studies : The compound was evaluated against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). It exhibited significant cytotoxic effects with IC50 values ranging from 12.50 µM to 42.30 µM across different studies .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various pathways, including the inhibition of cyclin-dependent kinases (CDKs) and Aurora-A kinase .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties.
Research Findings
In vitro assays have demonstrated that derivatives of pyrazole exhibit significant inhibition of pro-inflammatory cytokines. For instance, compounds related to this structure showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .
| Compound | IC50 (µg/mL) | Standard Comparison |
|---|---|---|
| Pyrazole derivative | 60.56 | Diclofenac (54.65) |
| Another derivative | 57.24 | Celecoxib (22%) |
Antimicrobial Activity
The antimicrobial efficacy of the compound has been explored against various bacterial strains.
Findings
Studies indicated that pyrazole derivatives possess broad-spectrum antimicrobial activity, with effective minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria. The exact MIC values for the specific compound are still under investigation but show promising results in preliminary screenings.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide?
The compound can be synthesized via cyanoacetylation of 5-aminopyrazole derivatives followed by cyclization with POCl₃ . Another method involves reacting ethyl chloroacetate with a pyrazolo[3,4-d]pyrimidinone intermediate under reflux in DMF with potassium carbonate, followed by hydrazinolysis to form the acetohydrazide moiety . Key steps include controlled stoichiometry and recrystallization from ethanol-water mixtures for purification.
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
¹H and ¹³C NMR spectroscopy are critical for structural elucidation, confirming the pyrazolo[3,4-d]pyrimidine core and acetohydrazide substituents . Cross-referencing with synthetic intermediates (e.g., ethyl ester precursors) helps validate spectral assignments. For example, the ester-to-hydrazide conversion is confirmed by the disappearance of the ethyl group signal (δ ~1.2 ppm) and the emergence of NH₂ peaks in the hydrazide region .
Q. What solvent systems are recommended for recrystallization of this compound?
Ethanol-water mixtures (4:1 v/v) provide optimal solubility gradients for recrystallization, as demonstrated in pyrazolo[3,4-d]pyrimidine purification protocols. Gradual cooling enhances crystal formation while minimizing impurity incorporation .
Q. What are the key intermediates in the multi-step synthesis of this compound?
Critical intermediates include 4-chloro-pyrazolo[3,4-d]pyrimidines (from POCl₃ cyclization) and ethyl ester precursors. These intermediates enable functional group transformations, such as hydrazide formation via hydrazinolysis .
Advanced Research Questions
Q. How do different cyclization agents (e.g., POCl₃ vs. hydrazine hydrate/iodine) affect product distribution in pyrazolo[3,4-d]pyrimidine synthesis?
POCl₃ typically yields 4-chloro derivatives suitable for nucleophilic substitution, while hydrazine-based systems promote ring expansion or azo product formation . Comparative studies show POCl₃ provides higher purity for core structure formation, whereas hydrazine requires controlled stoichiometry to avoid side reactions. For instance, iodine-mediated cyclization with hydrazine hydrate at room temperature produces amine-functionalized derivatives .
Q. What strategies resolve contradictions in NMR data when analyzing substituted pyrazolo[3,4-d]pyrimidine derivatives?
Implement 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals . Compare experimental data with computational chemical shift predictions (DFT calculations) to verify substituent positions. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Q. How can computational methods enhance the design of novel derivatives based on this scaffold?
Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states . Combine with machine learning models trained on existing pyrazolo[3,4-d]pyrimidine reaction data to predict optimal conditions and substituent effects. This approach reduces experimental trial-and-error, as demonstrated in AI-driven reaction optimization studies .
Q. What methodologies enable regioselective functionalization of the pyrazolo[3,4-d]pyrimidine core?
Protect reactive sites (e.g., NH groups) before introducing substituents. Use directing groups or transition metal catalysts to control substitution patterns. For example, palladium-catalyzed cross-coupling reactions selectively modify positions activated by electron-withdrawing groups .
Q. How does the electronic nature of substituents influence stability under acidic/basic conditions?
Electron-withdrawing groups (e.g., nitro) increase resistance to hydrolysis at position 4, while electron-donating groups (e.g., methoxy) require pH-controlled storage (pH 6.5–7.5 buffers) to prevent decomposition. Accelerated stability studies under varying pH conditions provide degradation kinetics .
Q. What experimental approaches validate proposed reaction mechanisms in pyrazolo[3,4-d]pyrimidine chemistry?
Conduct kinetic isotope effect studies and intermediate trapping experiments (e.g., using DMF as a stabilizer) . Characterize short-lived intermediates via low-temperature NMR or mass spectrometry. Compare with computational reaction pathway simulations to confirm mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
